3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-nitrobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the desired triazolo[3,4-b][1,3,4]thiadiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of drugs due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their normal function and inhibiting bacterial growth. Molecular docking studies have shown that this compound has a strong binding affinity with certain bacterial proteins, leading to changes in their physiological and biochemical properties .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but lacks the nitro group on the phenyl ring.
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure with a different position of the nitro group.
Uniqueness
The presence of both the 2,4-dichlorophenyl and 3-nitrophenyl groups in 3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine contributes to its unique chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C16H9Cl2N5O2S |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-4-5-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-2-1-3-11(6-9)23(24)25/h1-7H,8H2 |
InChI Key |
JEKCAPWXJQDJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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